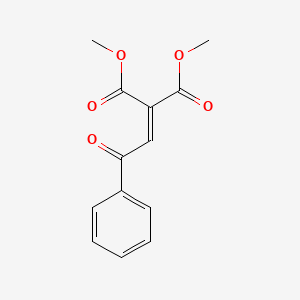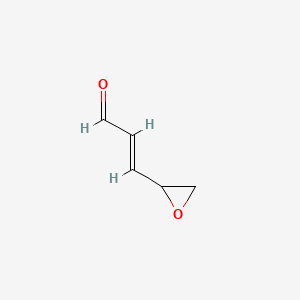
4,5-Epoxy-2-pentenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Epoxy-2-pentenal is an organic compound characterized by the presence of an epoxide group and an aldehyde group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxy-2-pentenal can be synthesized through the oxidation of cyclopentadiene. This process involves the use of oxidizing agents to introduce the epoxide group into the cyclopentadiene structure . Another method involves the selective cyclization of 4,5-epoxy alcohols to form tetrahydropyrans .
Industrial Production Methods: In industrial settings, the catalytic hydrogenation of this compound is performed using palladium and nickel catalysts. This method yields various products, including 4,5-epoxypentanal, 2-hydroxytetrahydropyran, and 1,5-pentadiol .
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxy-2-pentenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents used.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of cyclopentadiene to form this compound.
Catalysts: Palladium and nickel catalysts are commonly used in the hydrogenation reactions.
Major Products:
- 4,5-Epoxypentanal
- 2-Hydroxytetrahydropyran
- 1,5-Pentadiol
Scientific Research Applications
4,5-Epoxy-2-pentenal has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its interactions with biological molecules, particularly in the context of lipid oxidation and its effects on amino acids and proteins .
- Medicine: Research is ongoing to explore its potential therapeutic applications.
- Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,5-Epoxy-2-pentenal involves its reactivity with nucleophiles, such as amino acids and proteins. The compound can form stable heterocyclic structures through reactions with these nucleophiles . Additionally, its ability to undergo polymerization reactions makes it useful in the production of various polymers .
Comparison with Similar Compounds
- 4,5-Epoxy-2-heptenal
- 4,5-Epoxy-2-decenal
- 4-oxo-2-pentenal
Comparison: 4,5-Epoxy-2-pentenal is unique due to its specific molecular structure, which includes both an epoxide and an aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
25073-24-9 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(E)-3-(oxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C5H6O2/c6-3-1-2-5-4-7-5/h1-3,5H,4H2/b2-1+ |
InChI Key |
MCZFDRQUPJCHON-OWOJBTEDSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C=O |
Canonical SMILES |
C1C(O1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

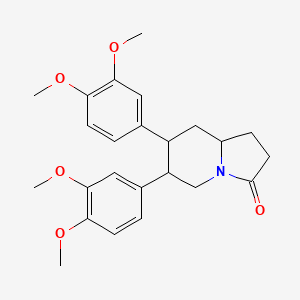
stannane](/img/structure/B14485260.png)
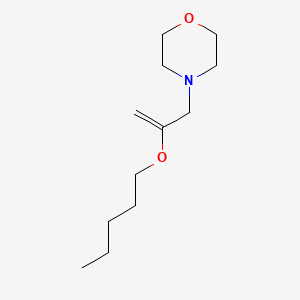

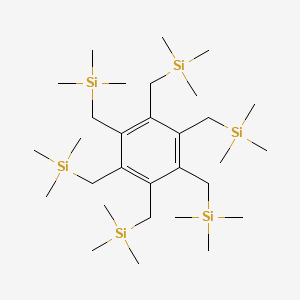
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
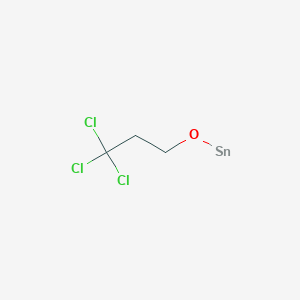
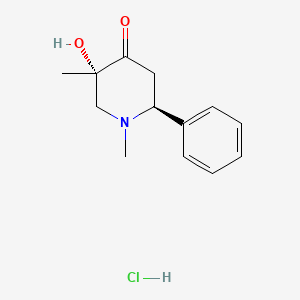
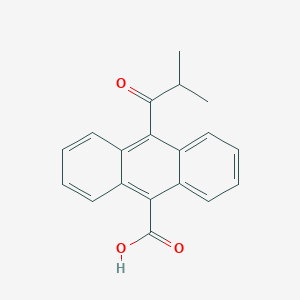
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
